An In-depth Technical Guide to 2,3,4,5-Tetramethyl-2-cyclopentenone
An In-depth Technical Guide to 2,3,4,5-Tetramethyl-2-cyclopentenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,5-Tetramethyl-2-cyclopentenone is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications, with a focus on its role as a precursor in the synthesis of advanced catalyst systems. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using process diagrams.
Chemical and Physical Properties
2,3,4,5-Tetramethyl-2-cyclopentenone, identified by CAS number 54458-61-6, is typically a light yellow liquid.[1] Its properties make it a valuable reagent in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O[2] |
| Molecular Weight | 138.21 g/mol [2] |
| Appearance | Light yellow liquid[1] |
| Density | 0.927 g/mL at 20 °C (lit.)[3] |
| Boiling Point | 100 °C at 30 mmHg (lit.)[3] |
| Refractive Index | n20/D 1.476 (lit.) |
| Flash Point | 73 °C (163.4 °F)[4] |
| Solubility | Not miscible with water[3] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 54458-61-6[2] |
| IUPAC Name | 2,3,4,5-tetramethylcyclopent-2-en-1-one[2] |
| InChI | 1S/C9H14O/c1-5-6(2)8(4)9(10)7(5)3/h5,7H,1-4H3 |
| InChIKey | ARUAYSANQMCCEN-UHFFFAOYSA-N |
| SMILES | CC1C(C)C(=O)C(C)=C1C |
Synthesis Protocols
The synthesis of 2,3,4,5-Tetramethyl-2-cyclopentenone can be achieved through various routes.[1] Common methods involve reactions with ketones using specific titanium complexes and aldehydes.[5]
Method 1: Cyclocondensation using Titanium Trichloropropoxy
This method involves the reaction of a ketone with acetaldehyde in the presence of a titanium catalyst.[6]
Experimental Protocol:
-
A round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser is charged with 2000 g (23.2 mol) of the starting ketone, butyl acetate (75% w/w) as the solvent, 0.35 molar equivalents of anhydrous magnesium chloride, and a titanium catalytic solution containing 0.06 molar equivalents of the trichloropropoxytitanium complex.[7][8]
-
The resulting suspension is stirred vigorously and heated to 90°C.[7]
-
Two molar equivalents of acetaldehyde are then added dropwise over 3 hours at 90°C.[7]
-
The reaction mixture is hydrolyzed with a 10% aqueous acetic acid solution and neutralized with a 20% aqueous potassium carbonate solution.[8]
-
The organic phase is separated and purified by direct fractionation on a laboratory Sulzer packed column to yield the final product as a mixture of trans:cis isomers (85:15).[6][8]
Method 2: Synthesis from 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone
This protocol involves the acid-catalyzed rearrangement of a pyrone derivative.
Experimental Protocol:
-
A 12-L three-necked round-bottom reaction flask is cooled in an ice bath.[6]
-
6500 mL of 95-97% formic acid (HCOOH) and 2250 mL of sulfuric acid (H₂SO₄) are added, and the solution is allowed to cool to room temperature.[6]
-
1580 g (10.1 mol) of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone is added to the acid solution with stirring at a fast trickle.[6]
-
The reaction solution is then heated to 50°C and stirred for 16-24 hours.[6]
-
The resulting dark brown organic mixture is poured in 500-mL aliquots into 1000 g of ice.[6]
-
Ether (500 mL) is added, and the aqueous phase is removed and back-extracted with 2 x 250 mL of ether.[6]
-
The combined ether layers are washed with 2 x 500 mL of 2 N NaCl and 10% NaOH until the aqueous layer becomes yellow and alkaline.[6]
-
The organic layer is washed again with 2 N NaCl, and the ether is removed by rotary evaporation.[6]
-
The crude product is purified by fractional distillation using a Vigreux column and a water aspirator, collecting the yellow liquid boiling at 77-90 °C (15 Torr).[6]
Caption: Synthesis Workflow via Cyclocondensation.
Applications in Research and Development
2,3,4,5-Tetramethyl-2-cyclopentenone is a significant intermediate in organic and pharmaceutical synthesis.[1][6]
-
Precursor for Chiral Ligands: It is notably used in the synthesis of chiral pre-ligands, which are crucial for stereoselective synthesis.[1][9] For instance, it is used to synthesize (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2'-bismethoxy-1,1'-bisnaphthalene by reacting with (R)-3,3'-dilithium-2,2'-bismethoxy-1,1'-bisnaphthalene.[9][10]
-
Catalyst Systems: It is a component in the creation of advanced catalyst systems, such as novel phenolate "constrained geometry" catalyst systems.[6]
-
Functional Materials: It serves as an intermediate for functional materials.[6]
Caption: Key Applications and Relationships.
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2,3,4,5-Tetramethyl-2-cyclopentenone.
Table 3: NMR Spectroscopy Data (trans isomer)
| Nucleus | Chemical Shift (ppm) |
| ¹H-NMR | 1.15 (d, 3H), 1.19 (d, 3H), 1.68 (s, 3H), 1.88 (m, 1H), 1.98 (s, 3H), 2.25 (m, 1H)[8] |
| ¹³C-NMR | 8.5, 14.6, 15.1, 17.7, 46.2, 48.4, 134.5, 171.6, 211.0[8] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3,4,5-Tetramethyl-2-cyclopentenone is classified as follows:
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3) [2][11]
Table 4: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation[2] |
| Hazard | H319 | Causes serious eye irritation[2] |
| Hazard | H335 | May cause respiratory irritation[2] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[11] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection[11] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11] |
Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[4] It should be stored in a well-ventilated place.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. 2,3,4,5-Tetramethyl-2-cyclopentenone | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,5-TETRAMETHYL-2-CYCLOPENTENONE | 54458-61-6 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Application of 2, 3, 4, 5-Tetramethyl-2-Cyclopentenone_Chemicalbook [chemicalbook.com]
- 7. 2,3,4,5-TETRAMETHYL-2-CYCLOPENTENONE synthesis - chemicalbook [chemicalbook.com]
- 8. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]
- 9. Buy 2,3,4,5-Tetramethyl-2-cyclopentenone | 54458-61-6 [smolecule.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. echemi.com [echemi.com]
